N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
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Overview
Description
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a complex organic compound that features a benzofuran moiety, an oxadiazole ring, and a difluorobenzamide group
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications as chemotherapeutic agents .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have demonstrated anticancer activity against human ovarian cancer cell lines .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have demonstrated various biological activities, including anti-tumor effects .
Biochemical Analysis
Cellular Effects
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
These compounds are phenylpropanoids containing the 2-phenylbenzofuran moiety .
Temporal Effects in Laboratory Settings
It is known that benzofuran compounds have been obtained by microwave-assisted synthesis (MWI) and have been evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .
Dosage Effects in Animal Models
Metabolic Pathways
It is known that benzofuran compounds are ubiquitous in nature .
Transport and Distribution
It is known that benzofuran compounds are ubiquitous in nature .
Subcellular Localization
It is known that benzofuran compounds are ubiquitous in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole intermediates with 2,6-difluorobenzoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin.
Oxadiazole Derivatives: Compounds with similar ring structures.
Difluorobenzamide Derivatives: Other fluorinated benzamides.
Uniqueness
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is unique due to its combination of three distinct functional groups, which confer a range of biological and chemical properties .
Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O4/c1-2-26-13-8-3-5-10-9-14(27-16(10)13)18-23-24-19(28-18)22-17(25)15-11(20)6-4-7-12(15)21/h3-9H,2H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZITRXBAPSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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